N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
HS271 is a highly potent, orally active, and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown significant promise in the field of immunology and inflammation due to its ability to inhibit IRAK4, a key mediator in the signal transduction of innate immune responses from toll-like receptors and interleukin-1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS271 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of HS271 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
HS271 undergoes various chemical reactions, including:
Oxidation: HS271 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in HS271, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the HS271 molecule, potentially enhancing its activity or selectivity
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions include various derivatives of HS271 with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
HS271 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on signal transduction pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic agent for treating inflammatory autoimmune diseases such as rheumatoid arthritis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies
Mechanism of Action
HS271 exerts its effects by selectively inhibiting IRAK4, a kinase involved in the signal transduction of innate immune responses. By inhibiting IRAK4, HS271 prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This inhibition helps to reduce inflammation and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
IRAK4 Inhibitor 1: Another selective IRAK4 inhibitor with similar pharmacological properties.
IRAK4 Inhibitor 2: Exhibits potent inhibition of IRAK4 but with different pharmacokinetic properties.
IRAK4 Inhibitor 3: A structurally similar compound with comparable enzymatic and cellular activities
Uniqueness of HS271
HS271 stands out due to its superior enzymatic and cellular activities, excellent pharmacokinetic properties, and robust in vivo anti-inflammatory efficacy. Its high oral bioavailability and stability across different species make it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O2/c1-20(2,31)14-11-16-13(12-29(27-16)9-8-28(3)4)10-17(14)26-19(30)15-6-5-7-18(25-15)21(22,23)24/h5-7,10-12,31H,8-9H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWCAZEVIIQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)CCN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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